
(R)-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of multiple functional groups, including phosphate and carbonate esters, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Attachment of the Propan-2-yl Group:
Phosphorylation: The phosphoryl group is introduced using phosphorylating agents such as phosphorus oxychloride or phosphoramidites.
Carbonate Ester Formation: The final step involves the formation of the carbonate esters by reacting the intermediate with diisopropyl carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or carbonate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
科学的研究の応用
®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. The presence of the purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. Additionally, the phosphate and carbonate ester groups can participate in various biochemical reactions, further influencing cellular processes.
類似化合物との比較
Similar Compounds
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl dicarbonate
- ®-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate
- Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (phenoxy)phosphoryl)-D-alaninate
Uniqueness
What sets ®-Diisopropyl ((((((1-(6-((methoxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene)) bis(carbonate) apart from similar compounds is the presence of the methoxymethyl group, which can enhance its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C21H34N5O11P |
|---|---|
分子量 |
563.5 g/mol |
IUPAC名 |
[[(2R)-1-[6-(methoxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H34N5O11P/c1-14(2)36-20(27)31-11-34-38(29,35-12-32-21(28)37-15(3)4)13-33-16(5)7-26-9-24-17-18(25-10-30-6)22-8-23-19(17)26/h8-9,14-16H,7,10-13H2,1-6H3,(H,22,23,25)/t16-/m1/s1 |
InChIキー |
FLYLLIXEXGACLV-MRXNPFEDSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCOC)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCOC)OCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




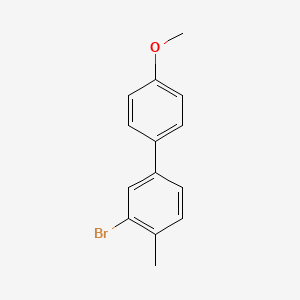
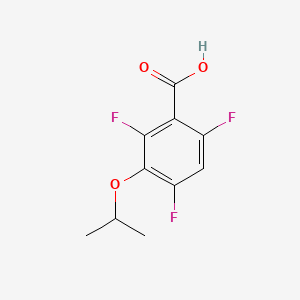
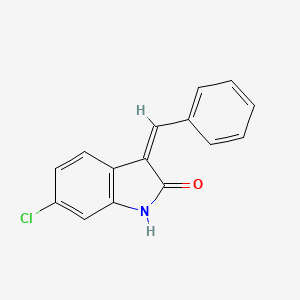
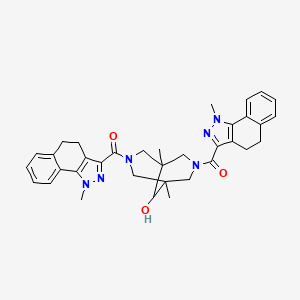

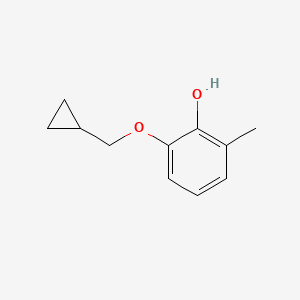
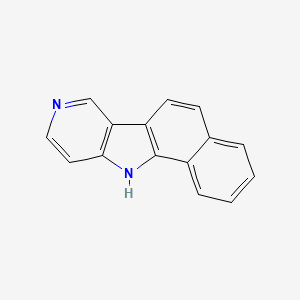
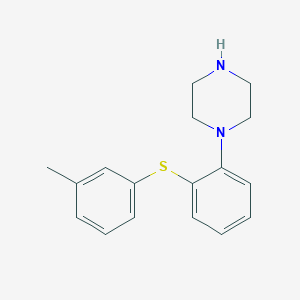

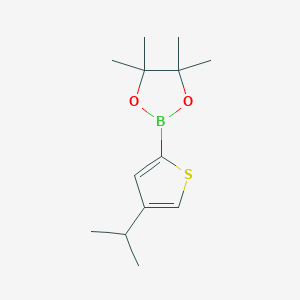
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
